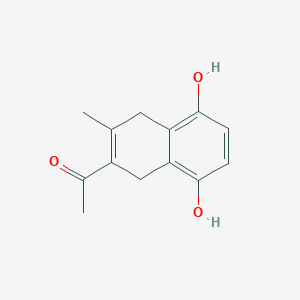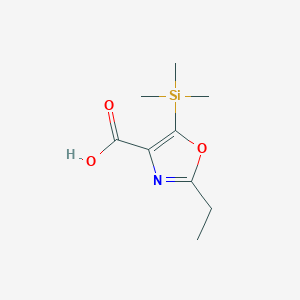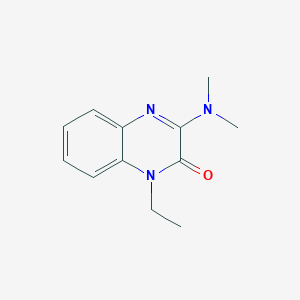
1-((8-Hydroxyquinolin-2-yl)methyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((8-Hydroxyquinolin-2-yl)methyl)guanidine is a compound that incorporates the 8-hydroxyquinoline moiety, which is known for its diverse biological activities
Méthodes De Préparation
The synthesis of 1-((8-Hydroxyquinolin-2-yl)methyl)guanidine typically involves the condensation of 8-hydroxyquinoline derivatives with guanidine. One common method is the reaction of 8-hydroxyquinoline with chloromethyl derivatives, followed by the introduction of guanidine under controlled conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-((8-Hydroxyquinolin-2-yl)methyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline moiety, using reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-((8-Hydroxyquinolin-2-yl)methyl)guanidine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound exhibits antimicrobial and anticancer properties, making it useful in biological studies.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including as an anticancer agent.
Industry: It is used in the development of corrosion inhibitors and other industrial applications.
Mécanisme D'action
The mechanism of action of 1-((8-Hydroxyquinolin-2-yl)methyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The 8-hydroxyquinoline moiety can chelate metal ions, which is crucial for its biological activity. This chelation can inhibit enzyme activity or disrupt cellular processes, leading to its antimicrobial and anticancer effects.
Comparaison Avec Des Composés Similaires
Similar compounds include other 8-hydroxyquinoline derivatives such as:
8-Hydroxyquinoline: Known for its antimicrobial and chelating properties.
5-Nitro-8-hydroxyquinoline: Exhibits enhanced antimicrobial activity.
8-Hydroxyquinoline-5-sulfonic acid: Used in analytical chemistry for metal ion detection
Propriétés
Numéro CAS |
648896-22-4 |
|---|---|
Formule moléculaire |
C11H12N4O |
Poids moléculaire |
216.24 g/mol |
Nom IUPAC |
2-[(8-hydroxyquinolin-2-yl)methyl]guanidine |
InChI |
InChI=1S/C11H12N4O/c12-11(13)14-6-8-5-4-7-2-1-3-9(16)10(7)15-8/h1-5,16H,6H2,(H4,12,13,14) |
Clé InChI |
ZWLPCVWAMBEYRW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)O)N=C(C=C2)CN=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Butyl-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11887355.png)




![8-Methyl-9-(2-pyridinyl)-7-oxa-8-azadispiro[2.0.2.3]nonane](/img/structure/B11887381.png)








